molecular formula C11H16BrNO B7936248 (2-Bromo-5-butoxyphenyl)methanamine

(2-Bromo-5-butoxyphenyl)methanamine

Cat. No.: B7936248
M. Wt: 258.15 g/mol
InChI Key: KEGOHXIYMKMIFB-UHFFFAOYSA-N
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Description

(2-Bromo-5-butoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a bromine atom at the 2-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 5-position of the phenyl ring, with a methanamine (-CH₂NH₂) substituent. The butoxy chain introduces enhanced lipophilicity compared to shorter alkoxy groups, which may influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

(2-bromo-5-butoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-2-3-6-14-10-4-5-11(12)9(7-10)8-13/h4-5,7H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGOHXIYMKMIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-butoxyphenyl)methanamine typically involves the following steps:

    Bromination: The starting material, 5-butoxyaniline, undergoes bromination using bromine in the presence of a catalyst such as iron powder to introduce the bromine atom at the second position.

    Amination: The brominated intermediate is then subjected to amination using methanamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-butoxyphenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as (2-hydroxy-5-butoxyphenyl)methanamine or (2-amino-5-butoxyphenyl)methanamine can be formed.

    Oxidation Products: Oxidation can yield compounds like (2-bromo-5-butoxyphenyl)methanone.

    Reduction Products: Reduction can produce derivatives such as (2-bromo-5-butoxyphenyl)methanol.

Scientific Research Applications

(2-Bromo-5-butoxyphenyl)methanamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-butoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Similarity Score* Key Features
(2-Bromo-5-methoxyphenyl)methanamine -OCH₃ (5) C₈H₁₀BrNO 230.08 0.83 Higher polarity; lower lipophilicity
(2-Bromo-5-ethoxyphenyl)methanamine -OCH₂CH₃ (5) C₉H₁₂BrNO 244.10 Not provided Moderate lipophilicity
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine -OCH₂CF₂H (5) C₉H₁₀BrF₂NO 290.09 Not provided Enhanced metabolic stability due to fluorine
This compound -OCH₂CH₂CH₂CH₃ (5) C₁₁H₁₆BrNO 278.16 N/A Highest lipophilicity in series

*Similarity scores from , calculated based on structural and functional group alignment.

  • Lipophilicity : The butoxy group increases logP compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) analogs, likely enhancing membrane permeability but reducing aqueous solubility .
  • Steric Considerations : Longer alkoxy chains (e.g., butoxy) may hinder interactions in sterically sensitive environments, such as enzyme active sites .

Functional Group Modifications

  • N-Methylation : Derivatives like (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7) exhibit reduced basicity due to N-methylation, altering hydrogen-bonding capacity and bioavailability .
  • Fluorine Substitution : The difluoroethoxy analog (CAS 1934517-99-3) demonstrates improved metabolic stability, as fluorine atoms resist oxidative degradation .

Pharmacological Potential

  • Methanamine Derivatives : Shorter alkoxy analogs (e.g., methoxy) are explored as intermediates in antipsychotic or antidepressant drug synthesis due to their amine functionality and halogenated aromatic systems .
  • Fluorinated Analogs : The difluoroethoxy variant () is prioritized in drug discovery for its balance of lipophilicity and metabolic resistance .

Biological Activity

(2-Bromo-5-butoxyphenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BrNO
  • CAS Number : [insert CAS number]
  • Molecular Weight : 270.17 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
  • Alkylation : Reaction with butanol to form the butoxy group.
  • Amine Formation : Conversion of the resulting compound into the amine by reductive amination or similar methods.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : Binding to receptors involved in various physiological processes, which may lead to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with phenolic groups have shown IC50 values ranging from 10 nM to 33 nM in MCF-7 breast cancer cells, indicating potent activity .

CompoundCell LineIC50 (nM)
This compoundMCF-7[insert value]
CA-4MCF-73.9
Compound 9qMCF-733

Antimicrobial Activity

Compounds structurally related to this compound have been evaluated for antimicrobial properties. The presence of halogen and alkoxy groups can enhance membrane permeability and bioactivity against bacteria and fungi.

Case Studies

  • Study on Antiproliferative Effects :
    A study demonstrated that compounds similar to this compound showed significant inhibition of tubulin polymerization, which is critical in cancer cell mitosis. The study reported that these compounds interact at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of related brominated compounds, revealing effectiveness against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that bromination significantly enhances antibacterial activity .

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